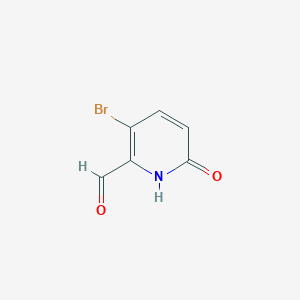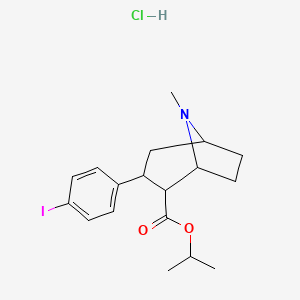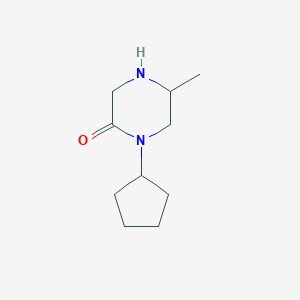
4,5-dimethoxy-3H-indene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-3H-indene-1,2-dione is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, characterized by the presence of two methoxy groups at the 4 and 5 positions and a dione functionality at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-3H-indene-1,2-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with a suitable reducing agent to yield the desired indene-dione structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethoxy-3H-indene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, diols, and various substituted indene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dimethoxy-3H-indene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-3H-indene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence various biochemical processes. Its methoxy groups and dione functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: Similar in structure but lacks the methoxy groups.
5,6-Dimethoxy-1H-indene-1,2(3H)-dione: A closely related compound with similar functional groups.
Indole derivatives: Share the indene core structure but differ in functional groups and substitution patterns.
Uniqueness
4,5-Dimethoxy-3H-indene-1,2-dione is unique due to the presence of methoxy groups at the 4 and 5 positions, which significantly influence its chemical reactivity and potential applications. These methoxy groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H10O4 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4,5-dimethoxy-3H-indene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-3-6-7(11(9)15-2)5-8(12)10(6)13/h3-4H,5H2,1-2H3 |
Clé InChI |
SVUKWYRSHJQZGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C(=O)C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
![[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)

![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)

![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate](/img/structure/B13867834.png)

![4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13867839.png)
![3,3a,4,5,6,6a,7,8,9,10-decahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13867846.png)

![Methyl 7-(2-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13867856.png)
![Ethyl 1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13867862.png)

